molecular formula C11H17NO4 B13008237 tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B13008237
M. Wt: 227.26 g/mol
InChI Key: DEYBQTDVOJXRCF-YUMQZZPRSA-N
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Description

tert-Butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[321]octane-2-carboxylate is a bicyclic compound that features a unique structure with an oxo group and an oxa-azabicyclo framework

Preparation Methods

Chemical Reactions Analysis

tert-Butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

tert-Butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxo and oxa-azabicyclo framework allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-8-9(13)7(12)6-15-8/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

DEYBQTDVOJXRCF-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2C(=O)[C@@H]1CO2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(=O)C1CO2

Origin of Product

United States

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